N-Deacetyl-1,2,3-demethylisocolchiceine
Description
N-Deacetyl-1,2,3-demethylisocolchiceine (CAS: 3476-50-4) is a colchicine analog characterized by structural modifications, including the removal of an acetyl group and methyl groups at positions 1, 2, and 3 of the parent compound colchicine. Its molecular formula is C₂₀H₂₃NO₅, with a molecular weight of 357.158 g/mol . The compound belongs to the benzo[a]heptalen-9(5H)-one family and shares a tricyclic core structure with colchicine derivatives. Key substituents include methoxy groups and an amine moiety at position 7, contributing to its polar surface area (PSA) of 80.01 Ų and moderate lipophilicity (LogP: 3.39) .
This compound is reported to have very low solubility in water (0.36 g/L at 25°C) and a density of 1.25 g/cm³ .
Properties
CAS No. |
134568-35-7 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetrahydroxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C16H15NO5/c17-10-3-1-7-5-13(20)15(21)16(22)14(7)8-2-4-11(18)12(19)6-9(8)10/h2,4-6,10,20-22H,1,3,17H2,(H,18,19)/t10-/m0/s1 |
InChI Key |
MNJZTCDGAVEFIT-JTQLQIEISA-N |
Isomeric SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1N)O)O)O)O |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1N)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3-demethylisocolchiceine involves multiple steps, starting from colchicine. The process typically includes deacetylation and demethylation reactions. Specific reagents and conditions used in these reactions include:
Deacetylation: This step involves the removal of acetyl groups from colchicine. Common reagents include strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Demethylation: This step involves the removal of methyl groups. Reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) are often used under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
N-Deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its effects on cellular processes, particularly its interaction with microtubules.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and gout.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Deacetyl-1,2,3-demethylisocolchiceine involves its interaction with tubulin, a protein that is a key component of the cytoskeleton. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, but with potentially different pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Structural Modifications and Functional Impact
- Colchicine (C₂₂H₂₅NO₆): Retains an acetylated amine and three methoxy groups. The acetyl group enhances lipophilicity, improving membrane permeability compared to N-deacetyl analogs. This contributes to colchicine’s well-documented antimitotic activity via tubulin binding .
- Demecolcine (C₂₁H₂₅NO₅): Lacks the acetyl group (similar to N-deacetylcolchicine) but retains one methyl group. This modification reduces cytotoxicity while retaining chromosome-condensing properties, making it useful in cytogenetics .
Physicochemical Properties
- Solubility : this compound’s low solubility (0.36 g/L ) contrasts with colchicine’s higher solubility in organic solvents. This may limit its bioavailability in aqueous environments .
- Lipophilicity : The LogP of 3.39 suggests moderate membrane penetration, though lower than colchicine’s estimated LogP (~3.1). Demecolcine’s reduced LogP (~2.8) correlates with its specialized applications .
Pharmacological Implications
- Tubulin Binding : Colchicine’s acetyl group stabilizes its interaction with tubulin’s β-subunit. N-Deacetyl analogs may exhibit weaker binding due to the absence of this group, reducing antimitotic potency .
- Toxicity Profile : Demecolcine’s lower cytotoxicity compared to colchicine highlights how deacetylation and demethylation can mitigate adverse effects while retaining biological utility .
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